1aH-indeno[1,2-b]oxirene
Description
Historical Overview of Oxirene (B85696) Chemistry and its Fused-Ring Derivatives
The conceptual origins of oxirene chemistry trace back more than 150 years to the initial proposals of highly strained, 4π heterocyclic molecules. uhmreactiondynamics.org Oxirenes, three-membered rings containing an oxygen atom and a carbon-carbon double bond, were long considered enigmatic transients in organic chemistry. astrobiology.com Quantum chemical calculations identified the oxirene structure as exceptionally strained and possessing an antiaromatic 4π electron system, predicting it to be a high-energy species. wikipedia.org For decades, their existence was primarily inferred through their role as proposed intermediates or transition states in reactions such as the carbonyl-carbene rearrangements of the Wolff rearrangement. uhmreactiondynamics.orgwikipedia.org The parent compound, oxirene (C₂H₂O), remained elusive and was often described as "not synthesizable". uhmreactiondynamics.orghawaii.edu This long-standing challenge was overcome in 2023 when researchers successfully prepared and detected oxirene in the gas phase after its formation in low-temperature ices. uhmreactiondynamics.orgwikipedia.orghawaii.edu
While significant progress has been made in understanding the parent oxirene, the chemistry of its fused-ring derivatives remains a less explored frontier. researchgate.netresearchgate.net Early investigations into compounds structurally related to 1aH-indeno[1,2-b]oxirene, such as 2,3-diphenylindenone oxide, provided indirect evidence for the formation of complex intermediates. nih.gov Studies in the 1960s demonstrated that these indenone oxides could rearrange, suggesting the fleeting existence of highly reactive, fused-ring structures that could be trapped by dipolarophiles. nih.gov These pioneering studies laid the groundwork for understanding the potential reactivity of oxirenes fused to larger ring systems, such as the indene (B144670) scaffold.
Structural Significance of the this compound Scaffold in Strained Ring Systems
The this compound scaffold is defined by the fusion of an indene framework with an oxirene ring. The significance of this arrangement lies in the combination of the inherent properties of both ring systems. The core of its reactivity and instability is the oxirene moiety, a three-membered heterocycle that is subject to immense ring strain. britannica.com
This strain is compounded by the electronic nature of the oxirene ring, which is classified as antiaromatic. uhmreactiondynamics.orgmasterorganicchemistry.com Antiaromaticity arises in molecules that are cyclic, planar, fully conjugated, and possess 4n π electrons (where n is an integer). masterorganicchemistry.com This electronic configuration results in significant destabilization, making antiaromatic compounds unusually unstable and difficult to isolate. masterorganicchemistry.com The oxirene ring, with its 4π electron system, is a classic example of an antiaromatic heterocycle. uhmreactiondynamics.orgwikipedia.org Fusing this unstable ring to the indene system creates a molecule with a complex potential energy surface and a predisposition towards reactions that relieve its inherent strain and antiaromatic character.
Detailed experimental data on the parent this compound is scarce; however, computational data for derivatives provides insight into its properties.
Computed Properties of this compound-6-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆O₃ | PubChem |
| Molecular Weight | 174.15 g/mol | PubChem |
| Exact Mass | 174.031694049 Da | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Complexity | 305 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Data sourced from the PubChem entry for CID 141129240. nih.gov
Position of this compound within Contemporary Organic Synthesis Research
Within the landscape of modern organic synthesis, this compound is positioned as a highly reactive, transient intermediate rather than a stable, isolable product. Its significance stems from its potential role in complex reaction mechanisms and as a precursor in the synthesis of other molecular frameworks. The chemistry of related indenone oxides, which can be considered valence isomers, is better established. For instance, 2,3-diphenylindenone oxide serves as a precursor to oxidopyrylium ylides, which are valuable intermediates in [5+2] cycloaddition reactions to form seven-membered rings. nih.gov This suggests that this compound could undergo similar ring-opening reactions to generate reactive dipoles for cycloaddition chemistry. nih.govwikipedia.org
More recently, this compound has been identified in the context of environmental and photochemical research. Studies on the photochemical degradation of cinnamaldehyde (B126680), an antimicrobial fragrance, identified this compound as one of several transformation products formed under UV irradiation. nih.gov This finding highlights its potential formation in environmental systems and its role in photochemical intramolecular cyclization and rearrangement pathways. nih.gov The broader indanone framework, to which this compound is related, is a subject of intense research due to the wide range of biological activities exhibited by its derivatives, underscoring the importance of understanding the synthesis and reactivity of its various structural analogues. nih.gov
Key Research Questions and Objectives Pertaining to this compound Investigations
Given the limited and often indirect studies on this compound, several key research questions and objectives are central to future investigations:
Synthesis and Isolation: Can direct and unambiguous synthetic routes to this compound and its derivatives be developed? The limited chemistry of fused-ring oxirenes presents a significant synthetic challenge. researchgate.netresearchgate.net A primary objective would be to explore methodologies that allow for its generation under conditions where it can be either trapped or directly observed.
Stability and Characterization: What are the precise stability and lifetime of the this compound scaffold? A key goal is the full experimental characterization using modern spectroscopic techniques to validate computational predictions and understand its structural and electronic properties. uhmreactiondynamics.org
Reactivity and Reaction Pathways: How does the fusion of the indene ring modify the characteristic reactivity of the oxirene system? Research should focus on mapping its reaction pathways, particularly the conditions under which it undergoes ring-opening to form intermediates like ketocarbenes or oxidopyrylium ylides. nih.gov
Role as a Synthetic Intermediate: Can this compound be harnessed as a productive intermediate in organic synthesis? A major objective is to explore its utility in cycloaddition reactions for the construction of complex heterocyclic and polycyclic molecules. nih.govchim.it
Mechanistic Elucidation: What is the precise mechanism of its formation in photochemical reactions, such as the degradation of cinnamaldehyde? nih.gov Understanding its formation mechanism is crucial for predicting its appearance in other chemical systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5796-50-9 |
|---|---|
Molecular Formula |
C9H6O |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C9H6O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-5,9H |
InChI Key |
YNURGJWWDHRMIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C(=CC2=C1)O3 |
Canonical SMILES |
C1=CC=C2C3C(=CC2=C1)O3 |
Synonyms |
1,2-epoxyindene |
Origin of Product |
United States |
Synthetic Methodologies for 1ah Indeno 1,2 B Oxirene and Its Analogues
Retrosynthetic Analysis of the 1aH-indeno[1,2-b]oxirene Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgslideshare.net For this compound, the most logical retrosynthetic disconnection involves cleaving the two carbon-oxygen bonds of the epoxide ring. This transformation, known as an epoxide disconnection, simplifies the target molecule to its corresponding alkene precursor, 1H-indene.
This analysis identifies the core challenge in the forward synthesis: the direct oxidation of the C1-C2 double bond of the indene (B144670) molecule. Therefore, the synthesis of this compound is primarily approached through the epoxidation of 1H-indene, a readily available starting material.
Epoxidation Strategies for Indene Derivatives Leading to this compound
The epoxidation of the electron-rich double bond in indene is the most direct route to this compound. Various methods have been developed, broadly categorized into peracid-mediated and metal-catalyzed strategies.
Peracid-Mediated Epoxidations
The reaction of an alkene with a peroxy acid, commonly known as the Prilezhaev reaction, is a fundamental method for forming epoxides. rsc.org Strong oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) are frequently used to transfer an oxygen atom to the double bond. orientjchem.org The reaction is understood to proceed through a concerted, non-polar "butterfly" transition state, which leads to the formation of the epoxide and the corresponding carboxylic acid. rsc.orgorientjchem.org
In addition to traditional methods, chemoenzymatic systems have been developed that generate peracids in situ. One such system uses a lipase (B570770) to catalyze the formation of a peracid from hydrogen peroxide and an acid or ester, which then epoxidizes the olefin in the same reaction vessel. rsc.org This approach was successfully applied to the epoxidation of indene, which subsequently ring-opened to afford a cis-diol, demonstrating the mild nature of these conditions. rsc.org
Transition Metal-Catalyzed Epoxidations
Transition metal complexes are widely employed as catalysts for the epoxidation of alkenes, including indene, often exhibiting high activity and selectivity. amazonaws.com These methods frequently utilize common and environmentally benign oxidants like hydrogen peroxide (H₂O₂). google.com
Manganese (Mn) complexes, in particular, have shown significant efficacy. amazonaws.com Chiral Mn(III)-salen complexes, for example, have been used to catalyze the asymmetric epoxidation of unfunctionalized alkenes like indene. researchgate.net These reactions can use peroxycarboxylic acids generated in situ from an anhydrous source of H₂O₂, such as urea-hydrogen peroxide (UHP), and a carboxylic acid anhydride (B1165640) like maleic anhydride (MA). The addition of a co-catalyst, such as N-methylmorpholine N-oxide (NMO), has been found to enhance reactivity and enantioselectivity. researchgate.net
Research has shown that the choice of catalyst and reaction conditions significantly impacts the efficiency of the epoxidation. For indene, epoxidation was found to be very facile, although yields can sometimes be moderate due to the high sensitivity of the resulting indene epoxide, which may undergo ring-opening reactions. researchgate.net
| Catalyst | H₂O₂ Source/Anhydride | Additive | Temp (°C) | Yield (%) | ee (%) |
| Chiral Mn(III)-salen 1 | POHP/MA | NMO | -18 | 58 | 84 |
| Chiral Mn(III)-salen 2 | POHP/MA | NMO | -18 | 66 | 88 |
| Chiral Mn(III)-salen 2 | UHP/MA | NMO | -18 | 60 | 88 |
Data sourced from a 2005 study on Mn(III)-salen catalyzed epoxidation. POHP = peroxyoctanoic acid-H₂O₂, UHP = urea-H₂O₂, MA = maleic anhydride, NMO = N-methylmorpholine N-oxide. researchgate.net
Cyclization Reactions and Alternative Routes to the Oxirene (B85696) Moiety
Beyond the direct epoxidation of indene, alternative pathways involving cyclization reactions have been identified. One notable route involves the photochemical transformation of cinnamaldehyde (B126680). mdpi.comresearchgate.net Under UV irradiation, cinnamaldehyde can undergo intramolecular cyclization and rearrangement to form this compound as one of several transformation products. mdpi.comresearchgate.net
Another synthetic strategy involves the formation of epoxides from halohydrin precursors. A study on the synthesis of diepoxy indene derivatives demonstrated that treating dibromodiacetate compounds with a base like sodium hydroxide (B78521) (NaOH) in methanol (B129727) can induce cyclization to form the epoxide rings. nih.gov This type of base-induced dehydrohalogenation or its equivalent is a classical method for forming oxiranes and represents a viable alternative to direct oxidation.
Stereoselective Synthesis of this compound Isomers
Because this compound is a chiral molecule, possessing two stereocenters at the C1a and C6a positions, controlling its three-dimensional structure is a key objective in its synthesis. This is achieved through stereoselective, and more specifically, enantioselective methods.
Diastereoselective Approaches
The primary focus for the stereocontrol in the synthesis of this compound is enantioselectivity—the preferential formation of one of the two enantiomers, (1aR,6aS) or (1aS,6aR). This is a critical aspect of modern synthetic chemistry, particularly for producing intermediates for pharmaceuticals and other bioactive molecules. mdpi.com
Asymmetric epoxidation using chiral transition metal catalysts is the most powerful method for achieving this control. The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is a prominent example of such a methodology. mdpi.com Studies on the epoxidation of indene have demonstrated that high levels of enantioselectivity can be achieved. researchgate.netresearchgate.net
For instance, the use of chiral Mn(III)-salen catalysts in the presence of NMO as an additive has yielded this compound with high enantiomeric excess (ee). researchgate.net Further advancements have been made by modifying the chiral ligands. One report describes achieving an enantioselectivity of over 91.0% ee in a Mn(III)-catalyzed indene epoxidation by using α-amino acid derivatives modified with nanosheets of layered double hydroxides (LDHs) as the chiral ligands. researchgate.net This result is significantly higher than previously reported values using unmodified chiral ligands. researchgate.net
| Catalyst System | Oxidant | Enantiomeric Excess (ee) |
| Chiral Mn(III)-salen / NMO | in situ peroxyacid | up to 88% |
| Mn(III) with LDH-modified amino acid ligands | Iodosobenzene | >91.0% |
This table summarizes enantioselectivity data from different catalytic systems for the epoxidation of indene. researchgate.netresearchgate.net
Enantioselective Approaches
The creation of enantiomerically pure epoxides is crucial for the synthesis of biologically active molecules, and the asymmetric epoxidation of indene has been a benchmark reaction for the development of new catalytic systems. iitm.ac.in The most successful and widely studied methods involve the use of chiral transition metal complexes, particularly manganese-salen complexes, famously pioneered by Jacobsen and Katsuki. iitm.ac.inresearchgate.netorganic-chemistry.org
These catalysts, often referred to as Jacobsen's catalysts, are capable of delivering this compound with high levels of enantioselectivity. lookchem.comorganic-chemistry.org The general approach involves the oxidation of 1H-indene using a stoichiometric oxidant in the presence of a catalytic amount of the chiral complex. A variety of oxidants have been employed, including sodium hypochlorite (B82951) (bleach), m-chloroperbenzoic acid (m-CPBA), and more environmentally benign options like hydrogen peroxide, often in the form of a urea-hydrogen peroxide adduct (UHP). iitm.ac.inresearchgate.netsciengine.com
The efficiency and enantioselectivity of the epoxidation are highly dependent on several factors, including the specific structure of the salen ligand, the choice of oxidant, the presence of co-catalysts or axial ligands (e.g., N-methylmorpholine N-oxide), and the solvent. iitm.ac.insciengine.com For instance, chiral Mn(III) salen complexes have been shown to produce indene oxide with excellent yields (>99%) and enantiomeric excesses (ee) ranging from 56% to over 99% under optimized conditions. iitm.ac.inresearchgate.net Heterogenizing these catalysts by immobilizing them on mesoporous materials like MCM-41 has also been explored to facilitate catalyst recovery and reuse, a key consideration for industrial applications. researchgate.net
Beyond manganese, other transition metals have been investigated. Non-heme iron(II) complexes with chiral tetradentate ligands have been shown to catalyze the epoxidation of various olefins, including relatives of indene, using hydrogen peroxide, achieving high enantioselectivities. rsc.org The development of novel chiral ligands, such as those derived from norbornene, has also contributed to the expansion of the catalytic toolbox for asymmetric epoxidation. metu.edu.tr
| Catalyst System | Oxidant | Co-catalyst/Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Chiral Mn(III) Salen Complexes (1a-b, 2a-b) | Urea-H₂O₂ | - | - | >99 | 56-99 | iitm.ac.inresearchgate.net |
| Bis-diamine-bridged bi-Mn(salen) (3b) | m-CPBA | - | CH₂Cl₂ | 99 | 85 | sciengine.com |
| Jacobsen's Catalyst | NaClO | 4-Phenylpyridine (B135609) N-oxide | CH₂Cl₂ | High | High | lookchem.comorganic-chemistry.org |
| Immobilized Mn(III) Salen on MCM-41 | - | - | - | Active | Enantioselective | researchgate.net |
Challenges and Limitations in this compound Synthesis Due to Ring Strain
The synthesis of this compound is not without its difficulties, primarily stemming from the significant ring strain inherent in its structure. The fusion of a high-energy three-membered oxirane ring onto a five-membered cyclopentene (B43876) ring, which is itself part of a rigid bicyclic system, renders the molecule highly reactive. This reactivity, while making it a useful synthetic intermediate, also presents considerable challenges in its synthesis and handling.
A primary limitation is the propensity of the molecule and its synthetic precursors to undergo rearrangement reactions. vmou.ac.in The strain can be released through various pathways, leading to the formation of undesired byproducts. For example, under certain conditions, intermediates in the synthesis of indene derivatives can rearrange to form more stable naphthalene (B1677914) skeletons. acs.org Epoxides, in general, are known to undergo acid-catalyzed rearrangements to form carbonyl compounds, a process known as the semipinacol rearrangement. rsc.org In the case of indene oxide, this could lead to the formation of 1-indanone (B140024) or 2-indanone, compromising the yield of the desired epoxide.
Furthermore, the stability of this compound itself is limited. In a study on the photochemical transformation of cinnamaldehyde, this compound was identified as an unstable cyclization product that did not persist under the reaction conditions, unlike other, more stable isomers like 1-oxo-1H-indene. This highlights the molecule's transient nature in certain chemical environments.
The high reactivity also means that the epoxidation reaction must be carefully controlled to prevent over-oxidation or side reactions of the starting material, indene. The atmospheric oxidation of indene, for instance, leads to a complex mixture of products, including indenone and various aldehydes, underscoring the multiple reactive sites on the indene framework. nih.gov Therefore, synthetic strategies must employ mild conditions and highly selective catalysts to favor the formation of the desired epoxide over competing reaction pathways.
Total Synthesis of Complex Molecules Incorporating the this compound Framework
Enantiopure this compound, particularly the (1S,2R)-enantiomer, is recognized as a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals. lookchem.com The epoxide serves as a versatile handle for introducing new functionalities via nucleophilic ring-opening reactions, leading to a variety of substituted indane derivatives, such as chiral 1,2-amino alcohols.
Despite its utility as a synthetic intermediate, the direct incorporation of the intact this compound framework into the final structure of a complex natural product during a total synthesis is not widely documented in the literature. This is likely a consequence of the inherent instability and high reactivity discussed in the previous section. The strained epoxide ring is often not robust enough to survive the multiple steps typical of a total synthesis campaign.
Instead, indene oxide is more commonly employed at an early stage of a synthetic sequence to set a key stereocenter, after which the epoxide is immediately transformed into a more stable functional group. For instance, the ring-opening of (1S,2R)-indene oxide is a key step in the synthesis of the antiviral drug Crixivan®, where it is used to generate a chiral aminoindanol (B8576300) core. While this is a critical application in medicinal chemistry, it does not represent the inclusion of the indenooxirene framework in the final molecule.
Therefore, the role of this compound in total synthesis is primarily that of a transient, stereochemistry-directing intermediate rather than a persistent structural subunit. Its value lies in its ability to provide efficient access to more complex and stable chiral indane derivatives, which then serve as the foundational elements for the construction of larger, biologically active molecules. rsc.org The development of tandem reactions, where the formation of the epoxide is immediately followed by a planned rearrangement or ring-opening, represents a powerful strategy to harness its reactivity in a productive manner for complex molecule synthesis. rsc.org
Theoretical and Computational Investigations of 1ah Indeno 1,2 B Oxirene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic characteristics of 1aH-indeno[1,2-b]oxirene. researchgate.netluisrdomingo.com These computational approaches allow for a detailed examination of the orbitals, bonding, and charge distribution within this strained heterocyclic system.
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic behavior of this compound. The analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for predicting its reactivity. For the related indeno[1,2-b]fluorene system, theoretical calculations have shown that the HOMO and LUMO are primarily localized on the core polycyclic framework. ucm.esrsc.orgrsc.org By analogy, in this compound, the HOMO is expected to be a π-type orbital distributed across the indene (B144670) system, while the LUMO is likely a σ*-antibonding orbital associated with the strained C-O bonds of the oxirene (B85696) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. Computational studies on related indenofluorene derivatives have demonstrated that the HOMO-LUMO gap can be effectively engineered through substitution, with calculations performed at the B3LYP/6-311+G** level of theory providing reliable estimates. ucm.es
The bonding within the oxirene ring is unique. The parent oxirene molecule is described as having a highly strained, antiaromatic 4π electron system. scribd.comresearchgate.net Some theoretical treatments describe the bonding in terms of a Dewar–Chatt–Duncanson model, involving a donor-acceptor interaction between a π(C=C) orbital and an empty p-orbital on the oxygen atom. nih.gov This fusion to the indene ring system is expected to further influence these bonding characteristics.
| Parameter | Expected Characteristic for this compound | Computational Method |
|---|---|---|
| HOMO Energy | Relatively high, characteristic of a π-conjugated system | DFT (e.g., B3LYP/6-311+G) |
| LUMO Energy | Relatively low, due to the strained σ* orbital of the oxirene ring | DFT (e.g., B3LYP/6-311+G) |
| HOMO-LUMO Gap | Narrow, suggesting high reactivity | Calculated from HOMO and LUMO energies |
| HOMO Character | π-orbital localized on the indene moiety | Visualization of molecular orbitals |
| LUMO Character | σ*-antibonding orbital localized on the oxirene C-O bonds | Visualization of molecular orbitals |
The distribution of electrons within a molecule governs its polarity, solubility, and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify this distribution. uni-muenchen.dersc.orgnih.gov
NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. uni-muenchen.dewisc.edu For this compound, an NBO analysis would be expected to reveal significant polarization of the C-O bonds within the oxirene ring, with a substantial negative partial charge residing on the highly electronegative oxygen atom. The carbon atoms of the oxirene ring would, in turn, carry a partial positive charge, marking them as potential sites for nucleophilic attack.
QTAIM analysis examines the topology of the electron density, ρ(r). nih.gov This method identifies critical points in the electron density that correspond to atomic nuclei, bonds, rings, and cages. For the parent oxirene, high-level calculations have indicated that it lacks a bond critical point between the carbon atoms of the ring, classifying it as a borderline "pseudoring" structure. nih.gov A similar analysis on this compound would provide definitive insight into the nature of the bonding within its highly strained three-membered ring.
| Atom/Group | Expected Natural Charge (NPA) | Methodology |
|---|---|---|
| Oxirene Oxygen | Strongly negative (e.g., -0.7 to -0.9 e) | Natural Population Analysis (NPA) via NBO |
| Oxirene Carbons | Slightly positive (e.g., +0.1 to +0.3 e) | Natural Population Analysis (NPA) via NBO |
| Indene Benzene (B151609) Ring | Largely neutral with minor fluctuations | Natural Population Analysis (NPA) via NBO |
| Indene Aliphatic Carbon | Slightly negative | Natural Population Analysis (NPA) via NBO |
Molecular Orbital Analysis and Bonding Characteristics
Conformational Analysis and Energetics
The fusion of the rigid indene system with the strained oxirene ring imposes significant conformational constraints. However, subtle puckering and vibrational motions define the molecule's energetic landscape.
A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. nih.gov Mapping the PES is crucial for identifying stable isomers, transition states for reactions, and low-energy interconversion pathways. researchgate.netiastate.edu For complex molecules, this is often achieved through sophisticated algorithms that explore the geometric landscape and characterize stationary points using ab initio or DFT calculations. nih.gov
For the parent oxirene, the PES is notoriously complex. The symmetric C2v structure is not a true minimum but rather a transition state that connects two equivalent, lower-symmetry minima, and it lies only a few kcal/mol below the barrier for the rearrangement to ketene (B1206846). nih.gov The PES of this compound is expected to be similarly intricate. Computational mapping would likely reveal various local minima and the transition states connecting them, corresponding to different puckered conformations of the fused system. Furthermore, the PES would detail the energetic pathways for isomerization, such as the ring-opening of the oxirene to form a highly reactive indenone-ketocarbene intermediate, a process analogous to the Wolff rearrangement.
Ring Strain Energy (RSE) quantifies the excess energy stored in a cyclic molecule due to its constrained geometry compared to a hypothetical strain-free acyclic analogue. The oxirene ring is one of the most strained heterocyclic systems known. nih.gov The conventional RSE for its saturated counterpart, oxirane, is approximately 27 kcal/mol. scribd.com For the unsaturated parent oxirene, the RSE is significantly higher, with high-level computational estimates placing it in the range of 40-50 kcal/mol, a value exacerbated by its antiaromatic character. nih.gov
The fusion of the oxirene to the indene system is expected to further increase this strain. Studies on other fused ring systems have shown that the introduction of additional rings and π-systems can lead to a dramatic increase in RSE. chemrxiv.org This immense strain is a primary driver of the high reactivity of this compound, as reactions that lead to the opening of the three-membered ring provide a substantial thermodynamic driving force. The RSE is typically calculated computationally using homodesmotic reactions, which are balanced equations designed to cancel out other energetic effects, providing a clean measure of the strain. nih.govacs.org
| Compound | Ring System | Approximate Ring Strain Energy (kcal/mol) | Key Factors |
|---|---|---|---|
| Oxirane | Saturated 3-membered | 27 | Angle strain |
| Oxirene (parent) | Unsaturated 3-membered | 40 - 50 | Angle strain, antiaromaticity |
| This compound | Fused, unsaturated 3-membered | > 50 (Estimated) | Angle strain, antiaromaticity, additional strain from fusion |
Potential Energy Surface Mapping
Prediction of Spectroscopic Parameters for Mechanistic Insight
Since experimental spectroscopic analysis of this compound is difficult, computational prediction of its spectra (NMR, IR, etc.) is a vital tool for its potential identification and for understanding its structure. github.iofrontiersin.org Modern computational chemistry can predict spectroscopic data with a high degree of accuracy, often sufficient to distinguish between different isomers. nih.gov
For predicting NMR spectra, a robust computational workflow is typically employed. This involves:
A thorough conformational search to identify all low-energy conformers of the molecule.
Geometry optimization of each conformer, often using a method like B3LYP-D3/6-31G(d). github.io
Calculation of NMR shielding constants for each conformer using a higher level of theory specifically parameterized for NMR, such as WP04/jul-CC-PVDZ, and incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. github.io
Averaging the chemical shifts of the different conformers, weighted by their Boltzmann population, to produce the final predicted spectrum.
This process can yield predicted ¹H NMR shifts with a mean absolute error of less than 0.1 ppm compared to experimental values. github.io For this compound, such calculations would be able to confirm the chemical environment of the protons on the oxirene ring, which are expected to appear in a distinct region of the spectrum (e.g., δ 4.1–3.8 ppm).
Similarly, vibrational frequencies for an infrared (IR) spectrum can be calculated via DFT. researchgate.net After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum, which would be characterized by specific stretching frequencies for the strained C-O and C-C bonds of the oxirene ring.
| Proton | Expected Experimental Shift (ppm) | Typical Computational Method for Prediction | Expected Mean Absolute Error (ppm) |
|---|---|---|---|
| Oxirene Ring Protons (H-1a, H-6a) | ~3.8 - 4.1 | WP04/jul-CC-PVDZ with PCM (Chloroform) | ~0.1 |
| Aromatic Protons | ~7.2 - 7.6 | WP04/jul-CC-PVDZ with PCM (Chloroform) | ~0.1 |
| Aliphatic Protons (CH₂) | ~3.0 - 3.5 | WP04/jul-CC-PVDZ with PCM (Chloroform) | ~0.1 |
Computational NMR Spectroscopy for Stereochemical Elucidation
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and stereochemical analysis of organic compounds. researchgate.net For molecules with complex stereochemistry, such as the fused-ring system of this compound, calculated NMR chemical shifts and spin-spin coupling constants are invaluable for assigning the correct configuration.
Modern computational approaches, primarily those based on DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental data. researchgate.net The process involves optimizing the molecule's geometry and then calculating the NMR shielding tensors. These methods have been successfully applied to determine the stereochemistry of related complex heterocyclic systems, such as 11H-indeno[1,2-b]quinoxalin-11-one oxime. nih.gov In such studies, different isomers are modeled, and the calculated chemical shifts are compared against experimental spectra to identify the correct structure. nih.govresearchgate.net For instance, the E- and Z-configurations of an oxime derivative were distinguished by comparing DFT-calculated shifts with 1D and 2D NMR data. nih.gov
A similar approach for this compound would involve calculating the ¹H and ¹³C chemical shifts for its possible stereoisomers, such as the (1aR,6aS) and (1aS,6aR) enantiomers. faccts.deresearcher.life The accuracy of these predictions relies heavily on the chosen functional and basis set. Studies on similar indenofluorene skeletons have benchmarked various DFT methods to guide future predictive work. nih.gov
Table 1: Example of DFT Functionals and Basis Sets Used in NMR Calculations for Related Indeno-Compounds
| Compound Type | DFT Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Indeno[1,2-b]quinoxaline Oxime | (Multiple) | (Multiple) | Stereochemical determination | nih.gov |
| Spirocyclopropyloxindoles | B3LYP | 6-311+G(d,p) | Configurational assignment | researchgate.net |
Vibrational Spectroscopy (IR, Raman) Predictions
For this compound, DFT calculations would predict key vibrational modes associated with its structure. These include the characteristic stretching and deformation modes of the oxirane ring, as well as vibrations from the indene framework. Computational studies on related heterocyclic compounds, such as indeno-quinoxaline derivatives, have demonstrated the utility of this approach. scialert.net In these studies, calculated frequencies for modes like C-H stretching, CH₂ wagging, and ring breathing modes are correlated with experimental FT-IR and FT-Raman spectra to confirm structural assignments. scialert.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed to model the vibrational signatures of molecules in more complex environments, such as in a solvent or on a surface, providing more realistic spectra. nih.gov
Table 2: Representative Vibrational Modes and Typical Calculated Frequency Ranges for Related Heterocycles
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Method | Reference |
|---|---|---|---|
| CH₂ Anti-symmetric/Symmetric Stretching | 2800-3000 | DFT (B3LYP) | scialert.net |
| CH₂ Wagging and Twisting | 1180-1390 | DFT (B3LYP) | scialert.net |
| Ring Breathing Mode (pyrrolidine) | ~900 | DFT (B3LYP) | scialert.net |
Computational Studies of Reaction Mechanisms Involving this compound
Understanding the formation and subsequent reactions of this compound requires detailed computational modeling of reaction mechanisms. These studies help identify the most likely pathways, the intermediates involved, and the factors controlling the reaction's outcome.
Transition State Characterization and Reaction Coordinate Analysis
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net Computational software like Gaussian or ORCA can be used to perform transition state searches.
Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the intended species. This analysis provides a detailed picture of the energy profile of the reaction, including activation barriers. For related strained ring systems, DFT calculations have been instrumental in mapping reaction mechanisms and predicting regioselectivity.
Photochemical Reaction Pathway Modeling
This compound has been identified as a major transformation product resulting from the photochemical degradation of cinnamaldehyde (B126680) under UV irradiation. researchgate.netmdpi.com The formation of this polycyclic aromatic derivative likely involves intramolecular cyclization and rearrangement from an excited state of the parent molecule. researchgate.net
Validation of Computational Models with Experimental Data
The credibility of computational models hinges on their validation against experimental data. researchgate.net This is a crucial step in theoretical research, ensuring that the chosen computational methods accurately reflect real-world chemistry.
For the investigations of this compound, validation would involve comparing calculated properties with experimental findings.
NMR Data: Calculated ¹H and ¹³C chemical shifts for the proposed structure of this compound would be compared with experimentally measured spectra. A strong correlation, often assessed using statistical parameters like the root mean square error (RMSE), validates the structural assignment. researchgate.net This comparative approach is standard practice in the structural elucidation of complex organic molecules. nih.govresearchgate.net
Vibrational Spectra: Predicted IR and Raman frequencies and intensities are compared with experimental FT-IR and FT-Raman spectra. A good match between the calculated and observed spectral patterns confirms the molecule's identity and the accuracy of the computational model. americanpharmaceuticalreview.comscialert.net
Reaction Mechanisms: While transition states are not directly observable, the validity of a calculated reaction mechanism can be supported by experimental evidence. For example, the predicted major products of a reaction should match those identified experimentally. The calculated activation energies can also be correlated with experimentally determined reaction rates. The identification of this compound as a photoproduct of cinnamaldehyde provides a key experimental result against which theoretical photochemical pathway models can be benchmarked. researchgate.net
Reaction Pathways and Mechanistic Studies of 1ah Indeno 1,2 B Oxirene
Ring-Opening Reactions of the Oxirene (B85696) Moiety
The significant ring strain within the oxirene ring of 1aH-indeno[1,2-b]oxirene makes it susceptible to cleavage under various conditions, leading to the formation of more stable products. researchgate.netlibretexts.org These reactions can be initiated by nucleophiles, electrophiles, heat, or light.
The strained oxirane ring in compounds like this compound is prone to nucleophilic attack, which can lead to the formation of diols and other derivatives. researchgate.netevitachem.com This process is a cornerstone of its reactivity, allowing for the introduction of a wide range of functional groups. The reaction typically follows an SN2 mechanism, particularly under basic or neutral conditions. libretexts.org In this mechanism, the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. The high degree of ring strain in the three-membered ring significantly facilitates this process, making epoxides more reactive than other cyclic ethers. libretexts.org
The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide is dependent on the reaction conditions. Under basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgevitachem.com A variety of nucleophiles can be employed for this purpose, including hydroxide (B78521), alkoxides, amines, hydrides, and organometallic reagents like Grignard reagents and acetylide anions. libretexts.org The base-catalyzed ring opening with thiol nucleophiles is a particularly efficient method for the functionalization of epoxy scaffolds. rsc.org
The stereochemistry of the reaction is also a key feature. The SN2 attack results in an inversion of configuration at the carbon atom that is attacked. This leads to the formation of products with a specific stereochemical arrangement, often trans-diols when the nucleophile is hydroxide. libretexts.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Hydroxide (OH⁻) | 1,2-Diol | libretexts.org |
| Alkoxide (RO⁻) | Alkoxy alcohol | libretexts.org |
| Amine (RNH₂) | Amino alcohol | libretexts.org |
| Thiol (RSH) | Mercapto alcohol | researchgate.net |
| Grignard Reagent (RMgX) | Primary alcohol (with ethylene (B1197577) oxide) | libretexts.org |
Under acidic conditions, the ring-opening of epoxides proceeds through a mechanism with SN1 characteristics. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to attack by a nucleophile. wiley-vch.de This protonation creates a better leaving group (a hydroxyl group) and activates the epoxide ring. The subsequent nucleophilic attack can occur at either of the two carbon atoms of the epoxide.
In the case of unsymmetrical epoxides, the regioselectivity of the attack depends on the substitution pattern. The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.org This is a key distinction from the base-catalyzed ring-opening, where attack occurs at the less substituted carbon. libretexts.org
Common reagents for electrophilic ring-opening include aqueous acids (leading to diols) and hydrogen halides. libretexts.org The reaction with hydrogen halides under anhydrous conditions results in the formation of a halohydrin. The stereochemistry of the acid-catalyzed ring-opening is also trans, similar to the base-catalyzed process, due to the backside attack of the nucleophile on the protonated epoxide. libretexts.org
Electrocyclic reactions, which involve the concerted reorganization of electrons in a cyclic system, can be induced by heat (thermal) or light (photochemical). masterorganicchemistry.commasterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene system. masterorganicchemistry.com For a 4π electron system like a cyclobutene (B1205218) opening to a butadiene, thermal reactions are conrotatory, while photochemical reactions are disrotatory. masterorganicchemistry.com Conversely, for a 6π electron system, thermal reactions are disrotatory, and photochemical reactions are conrotatory. masterorganicchemistry.com
The photochemical ring-opening of oxirane, the parent compound of epoxides, has been studied using computational methods. rsc.orgnih.gov These studies confirm that the reaction proceeds through a mechanism involving bond breaking and the formation of biradical-like structures. rsc.org The photodegradation of certain compounds can lead to the formation of this compound through intramolecular cyclization and rearrangement under UV light. nih.gov
The Wolff rearrangement, a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846), can proceed through a stepwise mechanism involving an oxirene intermediate. wikipedia.org This antiaromatic oxirene is formed by a 4π electrocyclic ring closure of an α-ketocarbene and can reopen to form the ketene product. wikipedia.org Isotopic labeling studies have provided evidence for the formation of this oxirene intermediate in certain cases. wikipedia.org
Electrophilic Ring Opening
Rearrangement Reactions of the Indeno-Oxirene System
The indeno-oxirene framework is capable of undergoing various rearrangement reactions, leading to the formation of isomeric structures. These rearrangements can involve changes in the bonding between atoms (valence isomerization) or a more profound reorganization of the carbon skeleton.
Valence isomerization refers to the interconversion of constitutional isomers through the reorganization of bonding electrons. A classic example is the equilibrium between cycloheptatriene (B165957) and its bicyclic valence isomer, norcaradiene. beilstein-journals.org In the context of heterocyclic systems, the oxepine-benzene oxide valence isomerization is a well-studied case. beilstein-journals.org The position of this equilibrium is sensitive to factors such as solvent polarity and the presence of substituents. beilstein-journals.org For 1H-azepines, the monocyclic form is generally favored over the bicyclic isomer. beilstein-journals.org
Skeletal rearrangements involve a change in the connectivity of the carbon framework of a molecule. csic.es These reactions often proceed through reactive intermediates like carbocations, carbanions, or free radicals, and the driving force is typically the formation of a more stable species. wikipedia.org An example of a skeletal rearrangement is the thermally induced transformation of indenofluorene polymers on a gold surface, which can lead to the formation of new ring systems. cnr.it This process can involve ring-opening to form metastable intermediates, followed by cyclization to yield rearranged products. cnr.it Computational studies have shown that certain rearranged isomers can be energetically more stable. cnr.it
Valence Isomerizations
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for constructing cyclic systems. While this compound's primary reactivity is centered on its epoxide ring, its parent compound, indene (B144670), and related derivatives readily participate in various cycloaddition reactions, which represent a key synthetic pathway to functionalized indane skeletons.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical example of this reaction class and has been applied to indene derivatives. rsc.org In these reactions, the dienophile's nature and reaction conditions dictate the regioselectivity and yield. For instance, 4,7-dioxygenated indanone-type compounds have been used as dienophiles in Diels-Alder reactions to construct key intermediates for kinamycin antibiotics. beilstein-journals.org The reaction of an indanetrione with 1-methoxybutadiene, for example, yields a mixture of products, highlighting the challenges in controlling selectivity. beilstein-journals.org
More complex cascade reactions, such as the tandem [4+2]/[2+2] cycloaddition, have been observed in the reaction of indene with arynes, leading to the formation of functionalized dihydrobenzocyclobutaphenanthrenes. acs.org Additionally, indene derivatives like 2-arylidene-1,3-indandiones can participate in organocatalytic asymmetric [3+2] cycloaddition reactions to produce complex spirocyclic systems. rsc.org
| Diene/Dipole | Dienophile/Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |
| 1-Methoxybutadiene | 6-Bromo-4,7-dihydroxy-5-methoxy-indan-1-one | Toluene, reflux | [4.4.3]Propellane | High | beilstein-journals.org |
| 2-Methylfuran (2-MF) | Indene (IND) | MCM-22 zeolite, 180 °C | Fused Ring Hydrocarbon | 58.4% | acs.org |
| Aryne | Indene | KF/18-C-6, THF, 50 °C | Dihydrobenzocyclobutaphenanthrene | Moderate to Good | acs.org |
The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a versatile method for synthesizing heterocyclic compounds. wikipedia.orgorganic-chemistry.org Indene can act as a potent dienophile in these reactions. A notable example is the highly regio- and stereoselective hetero-Diels-Alder cycloaddition of indene with an N-sulfonyl-1-aza-1,3-butadiene. tandfonline.com This reaction proceeds to form a 5H-indeno[1,2-b]pyridine derivative, which serves as a precursor for the synthesis of azafluorenone alkaloids like onychnine. tandfonline.com Such reactions, often classified as inverse-electron-demand Diels-Alder reactions, provide efficient routes to complex nitrogen-containing heterocyclic systems fused to the indane core. scholaris.cabeilstein-journals.org
| Diene | Dienophile | Catalyst/Conditions | Product Type | Selectivity | Reference |
| N-Sulfonyl-1-aza-1,3-butadiene | Indene | Not specified | 5H-Indeno[1,2-b]pyridine | Highly regio- and stereoselective | tandfonline.com |
| 2-Azadienes (in situ) | N-Acylated 2-pyrrolines | Dysprosium (III) triflate | Pyrroloquinoline core | Poor diastereoselectivity | scholaris.ca |
[m+n] Cycloadditions
Regioselectivity and Stereoselectivity in this compound Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are most critically examined in its characteristic epoxide ring-opening reactions. The outcome is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. scielo.org.mx
Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. scielo.org.mx In the case of this compound, this would be the C2 position. This pathway is favored by strong, negatively charged nucleophiles and results in an inversion of stereochemistry at the site of attack.
Conversely, under acidic conditions, the reaction follows a mechanism with significant SN1 character. youtube.comorgosolver.com The epoxide oxygen is first protonated, creating a good leaving group. researchgate.net The C-O bond begins to break, and a partial positive charge develops on the carbon atom that can best stabilize it. For this compound, the benzylic C1 carbon is better able to stabilize a carbocation. Consequently, the nucleophile preferentially attacks this more substituted carbon. scielo.org.mx Studies on the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide show that the reaction yields predominantly the cis-diol, even though the trans-diol is the thermodynamically more stable product. researchgate.net This indicates that the reaction proceeds via a carbocation intermediate under kinetic control, leading to the less stable product. researchgate.net
The reaction with amines also demonstrates this regioselectivity. Aromatic amines, being weaker nucleophiles, tend to react under conditions that favor attack at the more substituted benzylic carbon, whereas aliphatic amines can attack the less hindered terminal carbon. scielo.org.mx
Stereoselectivity is paramount in the synthesis of this compound itself. Asymmetric epoxidation of indene using chiral catalysts, such as manganese (III)-salen complexes (Jacobsen-Katsuki type catalysts), allows for the production of specific enantiomers of indene oxide with high enantiomeric excess (ee). mdpi.comsciengine.commdpi.commdpi.com
Table: Regio- and Stereoselectivity in Reactions of Indene and Indene Oxide
| Reactant(s) | Catalyst/Reagent | Conditions | Product(s) | Outcome/Selectivity | Reference |
|---|---|---|---|---|---|
| Indene | Chiral Mn(III)(salen) on ZPS-PVPA | NaOCl, PPNO, 0 °C, 12h | (1S,2R)-Indene oxide | 90% Conversion, 99% ee | mdpi.com |
| Indene | Chiral Mn(III)(salen) on Graphene Oxide (GO) | m-CPBA/NMO, CH₂Cl₂, rt, 24h | Indene oxide | 98.2% Yield, 75.3% ee | mdpi.com |
| Styrene (B11656) Epoxide + Aniline (B41778) | Silica-bonded S-sulfonic acid (SBSSA) | Solvent-free, rt, 1h | 2-Phenylamino-2-phenylethanol | 95% Yield, High regioselectivity (attack at benzylic C) | scielo.org.mx |
| 5-Methoxyindene 1,2-oxide | H₃O⁺ (acid-catalyzed hydrolysis) | Dioxane/Water | cis- and trans-5-methoxy-1,2-indandiol | 75-80% cis-diol (less stable product) | researchgate.net |
Solvent Effects and Catalysis in this compound Reaction Pathways
Solvents and catalysts play a crucial role in directing the reaction pathways of this compound, influencing reaction rates, yields, and selectivities. This is evident in both the synthesis of the epoxide from indene and its subsequent ring-opening transformations.
Catalysis: The epoxidation of indene is frequently achieved using transition metal catalysts. Chiral manganese(III)-salen complexes are highly effective for asymmetric epoxidation, and their performance can be tuned by immobilizing them on solid supports like graphene oxide or zirconium phosphonate-based materials. mdpi.commdpi.com These supported catalysts often exhibit enhanced enantioselectivity compared to their homogeneous counterparts, an effect attributed to the specific microenvironment and steric constraints imposed by the support. mdpi.com The presence of an axial base, such as 4-phenylpyridine (B135609) N-oxide (PPNO), is often essential for achieving high enantioselectivity and catalyst stability. mdpi.comsciengine.com
For ring-opening reactions, Lewis acids and solid acids are effective catalysts. Yttrium(III) chloride (YCl₃) has been shown to be a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions, activating the epoxide ring towards nucleophilic attack. mdpi.com Heterogeneous solid acid catalysts, like silica-bonded S-sulfonic acid (SBSSA), also promote regioselective ring-opening with amines, offering the advantage of easy separation and recyclability. scielo.org.mx
Solvent Effects: The choice of solvent significantly impacts reaction outcomes. In the catalytic oxidation of cyclohexane (B81311) (a model substrate) with copper(II) complexes, the use of ionic liquids like [bmim][NTf₂] can lead to higher yields compared to conventional organic solvents such as acetonitrile (B52724). mdpi.com For the epoxidation of olefins, the catalytic activity of manganese coordination polymers was found to increase with the dielectric constant of the solvent, with acetonitrile being superior to solvents like ethanol (B145695) or THF. hhu.de
Solvent-free conditions are often advantageous for ring-opening reactions. For example, the SBSSA-catalyzed reaction of styrene oxide with aniline proceeds faster and with higher yield under solvent-free conditions compared to reactions run in solvents like CH₂Cl₂, THF, or CH₃CN. scielo.org.mx This highlights the potential for developing more environmentally benign protocols by minimizing solvent waste.
Table: Influence of Catalysts and Solvents on Indene/Indene Oxide Reactions
| Substrate | Catalyst | Oxidant/Reagent | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Indene | Homogeneous Mn(III)(salen) | NaOCl/PPNO | Dichloromethane | 65% ee for indene oxide | mdpi.com |
| Indene | Mn(III)(salen) on ZPS-PVPA support | NaOCl/PPNO | Dichloromethane | Increased to 99% ee; support enhances enantioselectivity | mdpi.com |
| Styrene Oxide | YCl₃ (1 mol%) | Aniline | Solvent-free | >90% conversion at room temperature | mdpi.com |
| Styrene Oxide | SBSSA | Aniline | Solvent-free | 95% Yield in 1h | scielo.org.mx |
| Styrene Oxide | SBSSA | Aniline | Dichloromethane | 85% Yield in 2.5h (slower than solvent-free) | scielo.org.mx |
| Cyclooctene | Mn(II)-terephthalate polymer | H₂O₂ | Acetonitrile | 75% Conversion; highest activity among tested solvents | hhu.de |
Derivatization and Chemical Transformations of 1ah Indeno 1,2 B Oxirene
Synthesis of Functionalized 1aH-indeno[1,2-b]oxirene Derivatives
Functionalization of the this compound skeleton can be achieved by introducing substituents on either the oxirene (B85696) ring or the indene (B144670) core. These modifications are pursued to alter the electronic properties, solubility, and biological activity of the parent compound.
The introduction of heteroatoms such as nitrogen, sulfur, or additional oxygen atoms into the this compound framework can lead to derivatives with significantly different chemical and physical properties.
Strategies for heteroatom introduction often involve multi-step syntheses. For instance, nitrogen-containing analogs, such as indeno[1,2-b]azirines, can be synthesized through methods like the Neber rearrangement of oxime derivatives or the thermolysis of vinyl azides. The synthesis of 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine, for example, can be achieved through the cyclization of azido-indenone precursors. Another approach involves the synthesis of 4-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine, demonstrating that functionalized azirine analogs can be prepared. google.com
Further oxygenation of the indene core is also a viable strategy. A novel method for synthesizing diepoxides involves the bromination of tetrahydroindene with N-Bromosuccinimide (NBS) in the presence of a Lewis acid, followed by treatment with sodium hydroxide (B78521) in methanol (B129727) to form bisoxiranes like Rel-(1aR,2aS,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene). nih.gov This demonstrates that additional epoxide rings (heteroatoms) can be installed on the carbocyclic framework. nih.gov The development of catalytic systems for the asymmetric synthesis of heteroatom-substituted compounds is an active area of research. rsc.org
Alkylation, arylation, and acylation reactions provide pathways to introduce carbon-based functional groups onto the this compound scaffold. These reactions can be directed at different positions depending on the reagents and conditions used.
O-alkylation of the related indane structure has been documented. lookchem.com A specific example involving the this compound system is its reaction with chloroacetonitrile, demonstrating a direct alkylation pathway. googleapis.com Furthermore, allylation reactions have been used to synthesize derivatives like 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene, where an allyl group is introduced via nucleophilic substitution, highlighting another alkylation strategy. smolecule.com
Acylation reactions on related systems, such as the N-acylation to form indeno[1,2-b]pyrroles, suggest that similar transformations could be applied to this compound derivatives. rsc.org The synthesis of 4-(Trifluoromethyl)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene indicates that alkyl or fluoroalkyl groups can be incorporated into the indene core. googleapis.com
| Derivative Name | Functionalization Type | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | Alkylation (Allylation) | Allylation of octahydro-1aH-2,5-methanoindeno[1,2-b]oxirane | smolecule.com |
| 4-Methoxy-1aH-indeno[1,2-b]oxirene | Alkylation (Methoxylation) | Multi-step synthesis from a methoxy-substituted indene | smolecule.com |
| 4-bromo-1a,6a-dihydro-6H-indeno[1,2-b]oxirene | Halogenation | Epoxidation of a brominated indene derivative | google.com |
| Rel-(1aR,2aS,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene) | Introduction of Heteroatom (Epoxidation) | Bromination of tetrahydroindene followed by treatment with NaOH | nih.gov |
| 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine | Nitrogen Analog | Cyclization of azido-indenone precursors |
Introduction of Heteroatoms to the Oxirene Ring or Indene Core
Strategies for Modifying the Indene Core of this compound while Preserving the Oxirene Ring
Modifying the indene core without destroying the highly strained and reactive oxirene ring presents a significant synthetic challenge. The success of such a strategy hinges on the careful selection of reagents and reaction conditions that favor functionalization of the six-membered aromatic ring or the cyclopentene (B43876) portion over the oxirene.
One primary strategy involves starting with an already functionalized indene precursor and then forming the oxirene ring in a late-stage step. The existence of compounds like 4-Methoxy-1aH-indeno[1,2-b]oxirene smolecule.com and 4-bromo-1a,6a-dihydro-6H-indeno[1,2-b]oxirene google.com supports this approach. The synthesis would first involve the preparation of 4-methoxyindene or 4-bromoindene, followed by epoxidation of the C1-C2 double bond.
A second strategy involves direct modification of the this compound molecule. Electrophilic aromatic substitution on the benzene (B151609) ring of the indene core could be possible under mild conditions. The bromo-derivative, 4-bromo-1a,6a-dihydro-6H-indeno[1,2-b]oxirene, could serve as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce alkyl, aryl, or alkynyl groups. The key challenge is finding catalytic systems and conditions that are chemoselective for the C-Br bond activation while leaving the sensitive oxirene ring intact.
Utilization of this compound as a Synthetic Building Blocknih.govnih.gov
The inherent ring strain of the oxirene moiety makes this compound a high-energy molecule and thus a valuable building block for constructing more elaborate molecular frameworks. Its utility is primarily seen in reactions that involve the opening or rearrangement of the three-membered ring.
This compound can serve as a precursor for complex polycyclic organic scaffolds through reactions that leverage the reactivity of its strained ring. It has been identified as a polycyclic aromatic derivative formed during the photochemical transformation of cinnamaldehyde (B126680), which involves intramolecular cyclization and rearrangement. researchgate.netnih.gov
The strained oxirene ring is susceptible to cycloaddition reactions, which can expand the ring system and rapidly build molecular complexity. smolecule.com For example, 1,3-dipolar cycloaddition reactions are a powerful tool for synthesizing five-membered heterocyclic rings and can be applied to strained systems like cyclopropenes, which are analogous to oxirenes. beilstein-journals.org The high reactivity of strained rings makes them ideal partners in cycloaddition reactions for creating diverse polycyclic structures. novapublishers.com The synthesis of fused indoline (B122111) scaffolds through [4+2] and [3+2] cycloadditions of indoles demonstrates how fused-ring systems can be built up in a controlled manner. polimi.it By acting as a dienophile or a dipolarophile after ring opening, this compound can be a key component in the modular synthesis of complex alkaloid scaffolds and other polycyclic frameworks. nih.gov
The high ring-strain energy of this compound makes it an ideal intermediate for synthesizing other strained ring systems via ring-expansion reactions. Such reactions can transform the three-membered oxirene into larger, yet still strained, carbocyclic or heterocyclic rings.
Ring expansion is a well-established strategy for constructing medium-sized rings that are otherwise difficult to prepare. nih.gov The principles of ring expansion in strained heterocycles like oxetanes can be applied to oxirenes, which possess even greater ring tension. sioc-journal.cn Catalytic methods, such as those using Pd(II), have been developed for the ring-expansion of related cyclic derivatives. molaid.com These transformations can proceed through the cleavage of internal bonds, as seen in ring expansions involving C-N bond cleavage in polycyclic systems to form macrocycles. nuph.edu.ua The use of this compound as a transient intermediate in a multi-step flow synthesis process could allow for the controlled formation and subsequent transformation into more complex products, such as in the synthesis of oxomaritidine. syrris.jp This approach highlights the potential of using strained intermediates like this compound in sophisticated, multi-step synthetic sequences to access novel molecular architectures. nih.govyoutube.com
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1ah Indeno 1,2 B Oxirene
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 1aH-indeno[1,2-b]oxirene, NMR provides critical data on the connectivity of atoms and their spatial relationships, which is fundamental for confirming the fused ring system and the stereochemistry of the oxirene (B85696) ring relative to the indene (B144670) backbone.
While complete experimental spectra for this compound are not widely published due to its reactive nature, expected chemical shifts can be predicted based on data from analogous structures. The protons on the strained epoxide ring are anticipated to appear in a distinct upfield region compared to typical ethers, generally between δ 2.0-4.5 ppm, a consequence of the ring's hybridization and strain. oregonstate.eduoregonstate.edu Specifically for indene oxide analogs, these protons have been noted in the δ 3.8-4.1 ppm range. The carbons of the epoxide ring are similarly expected at a higher field than those in acyclic ethers, typically in the δ 30-60 ppm range. oregonstate.eduoregonstate.edu
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex proton and carbon signals of this compound. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbon atoms. youtube.com For this compound, COSY spectra would be expected to show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the connectivity between the protons on the five-membered ring and the oxirene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for assigning carbon signals based on the previously identified proton signals. researchgate.net For instance, the characteristic upfield proton signals of the oxirene ring would show a cross-peak to the corresponding epoxide carbon signals in the δ 30-60 ppm range.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals the spatial proximity of protons, irrespective of whether they are connected through bonds. It is critical for determining stereochemistry. NOESY would show correlations between protons that are close to each other in space, allowing for the assignment of the relative stereochemistry of the oxirene ring in relation to the rest of the molecule.
The following table outlines the expected NMR data based on theoretical principles and data from analogous compounds.
| Atom | Technique | Expected Chemical Shift (ppm) | Expected Correlations |
| Aromatic Protons | ¹H NMR | 7.0 - 7.8 | |
| Oxirene Protons | ¹H NMR | 3.8 - 4.5 | |
| Aromatic Carbons | ¹³C NMR | 120 - 145 | |
| Oxirene Carbons | ¹³C NMR | 45 - 60 | |
| Aromatic Protons | COSY | Cross-peaks to adjacent aromatic protons. | |
| Oxirene/Indene Protons | COSY | Cross-peaks between vicinal protons on the five-membered and three-membered rings. | |
| All Protons | HSQC | Cross-peaks to their directly attached carbons. | |
| Oxirene Protons | HMBC | Cross-peaks to carbons at the ring junction. |
Dynamic NMR Spectroscopy for Conformational Exchange Phenomena
Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical reactions. scholaris.ca Although specific DNMR studies on this compound are not documented, the technique is highly relevant for investigating its known instability. The compound is known to rearrange into the more stable isomer, 1-oxo-1H-indene. A variable-temperature NMR study could potentially capture this transformation. As the temperature is increased, one might observe the broadening of the signals corresponding to this compound, followed by their coalescence and the appearance of new, sharp signals corresponding to the rearranged product. By analyzing the line shapes at different temperatures, it would be possible to calculate the kinetic parameters and activation energy for the ring-opening and rearrangement process.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. nih.gov These two methods are complementary; FT-IR is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. spectroscopyonline.com
Interpretation of Characteristic Bands Related to Ring Strain
The most prominent feature of the this compound structure for vibrational spectroscopy is the highly strained three-membered epoxide ring. This strain results in characteristic vibrational modes that serve as diagnostic markers. spectroscopyonline.com
Epoxide Ring Breathing: A symmetric stretching of all three bonds in the ring typically gives rise to a band in the 1230-1280 cm⁻¹ region. researchgate.net This peak is often observable in both IR and Raman spectra.
Asymmetric and Symmetric C-O-C Stretching: The asymmetric stretch of the epoxide is found in the 950–810 cm⁻¹ range, while a symmetric C-O-C stretching mode appears between 880–750 cm⁻¹. spectroscopyonline.com These bands, particularly in the IR spectrum, are often intense.
Aromatic Vibrations: The presence of the indene system will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. americanpharmaceuticalreview.com
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Significance |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Confirms presence of the aromatic system. |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Confirms the benzene (B151609) ring of the indene core. |
| Epoxide Ring Breathing (symm.) | FT-IR, Raman | 1230 - 1280 | Diagnostic for the strained epoxide ring. researchgate.net |
| Asymmetric C-O-C Stretch | FT-IR | 950 - 810 | Strong indicator of the epoxide functional group. spectroscopyonline.com |
| Symmetric C-O-C Stretch | FT-IR | 880 - 750 | Confirms the epoxide functional group. spectroscopyonline.com |
In-situ Monitoring of Ring-Opening and Rearrangement Reactions
The instability of the epoxide ring makes this compound susceptible to ring-opening reactions. scholaris.ca In-situ vibrational spectroscopy is an ideal method for monitoring these transformations in real-time. edpsciences.org By setting up a reaction and continuously collecting FT-IR or Raman spectra, one can track the disappearance of key reactant signals and the appearance of product signals. spectroscopyonline.com
For the rearrangement of this compound to 1-oxo-1H-indene, one would expect to see a decrease in the intensity of the characteristic epoxide bands (e.g., the ~1250 cm⁻¹ ring breathing mode and the ~900 cm⁻¹ C-O-C stretch). edpsciences.orgnaun.org Simultaneously, a new, strong band would appear in the characteristic carbonyl (C=O) stretching region, typically around 1650-1725 cm⁻¹, signaling the formation of the ketone in the 1-oxo-1H-indene product. This approach allows for the direct observation of the reaction kinetics and provides mechanistic insights into the transformation.
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. neu.edu.tr It is exceptionally sensitive and crucial for determining the molecular weight and formula of a compound, especially for transient species identified in complex mixtures.
Research into the photodegradation of cinnamaldehyde (B126680) has identified this compound as a transformation product using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF/MS). These studies detected a species with a protonated molecular mass [M+H]⁺ of 131.048, corresponding to the molecular formula C₉H₆O. This provides direct evidence for the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrometer offers structural clues. libretexts.org Upon ionization, the molecular ion can break apart in predictable ways. For this compound, a characteristic fragmentation pathway involves the loss of a neutral CHO group (29 Da), resulting in a major fragment ion with an m/z of 103.054. This fragmentation is consistent with the proposed structure, as the cleavage of the strained oxirene ring and adjacent bonds can readily lead to the elimination of a formyl radical or carbon monoxide and a hydrogen radical.
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 131.048 | Protonated molecular ion of C₉H₆O. |
| [M+H - CHO]⁺ | 103.054 | Fragment resulting from the loss of a formyl group from the molecular ion. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and confirmation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition.
Research has employed techniques like High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-QTOF-MS) to identify this compound as a photodegradation product. nih.gov In such studies, the protonated molecular ion [M+H]⁺ was detected, and its accurate mass was measured. nih.gov This experimental mass is then compared against the theoretical mass calculated from the molecular formula (C₉H₆O), providing strong evidence for the compound's identity. nih.gov The technique is sensitive enough to detect the compound in complex mixtures and is also used to confirm the structures of various derivatives. rsc.org For instance, the computed exact mass of a related derivative, this compound-6-carboxylic acid, is known with high accuracy. nih.gov
| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Observed Mass (Da) | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₆O | [M+H]⁺ | 131.0491 | 131.048 | nih.gov |
| This compound-6-carboxylic acid | C₁₀H₆O₃ | [M] | 174.0317 | - | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is crucial for distinguishing between isomers and confirming the specific arrangement of atoms within the molecule. wikipedia.orgmdpi.com
For this compound, MS/MS experiments, often using collision-induced dissociation (CID), reveal a characteristic fragmentation pattern. nih.govnationalmaglab.org After selecting the precursor ion (e.g., the protonated molecule at m/z 131.048), it is fragmented to produce smaller ions. A significant fragment observed for this compound appears at m/z 103.054, which corresponds to the neutral loss of a CHO group (28.005 Da). nih.gov This specific loss provides evidence for the presence of the oxirene ring fused to the indene framework and helps differentiate it from other isomers with the same molecular formula, such as 1-Oxo-1H-indene. nih.gov
| Precursor Ion (m/z) | Ion Formula | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety Lost | Reference |
|---|---|---|---|---|---|
| 131.048 | [C₉H₇O]⁺ | 103.054 | CHO | Epoxide Ring Fragment | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and the confirmation of absolute stereochemistry in chiral molecules.
Single-Crystal X-ray Diffraction of Stable Derivatives
Due to the inherent reactivity and potential instability of the strained oxirene ring, obtaining a single crystal of the parent this compound is challenging. Therefore, researchers often turn to the synthesis and crystallization of more stable derivatives to confirm the core structure. tdx.cat The structure of at least one derivative has been unambiguously proven by single-crystal X-ray diffraction. tdx.cat
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.orgnih.gov This data allows for the calculation of the electron density map of the molecule, from which the atomic positions are determined and the structure is refined. rsc.org For example, a study on a related bis(oxirane) derivative, Rel-(1aR,2aS,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene), utilized this method to confirm its complete structure and stereochemistry. nih.gov Such analyses provide definitive proof of the fused bicyclic system and the configuration of the epoxide ring relative to the indane backbone. nih.gov
| Derivative Name | Significance of Study | Reference |
|---|---|---|
| Compound 162a (a derivative of this compound) | Structure was unambiguously proven by single-crystal X-ray analysis. | tdx.cat |
| Rel-(1aR,2aS,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene) | Full structural and stereochemical characterization was achieved. | nih.gov |
Co-Crystallization Studies for Intermolecular Interactions
Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, well-defined crystalline solid. nih.gov These studies are primarily conducted to understand and engineer intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) between the target molecule and a selected "coformer." nih.govmdpi.com By modifying these interactions, physical properties like solubility, stability, and melting point can be systematically altered. nih.gov
While specific co-crystallization studies involving this compound derivatives are not extensively documented in the literature, the methodology is highly applicable. Such a study would involve dissolving a derivative of this compound with a chosen coformer in a suitable solvent and inducing crystallization through methods like slow evaporation, cooling, or antisolvent addition. nih.govmdpi.com The resulting co-crystal would then be analyzed, typically by single-crystal X-ray diffraction, to map the precise intermolecular contacts between the constituent molecules. This would provide valuable insights into the non-covalent bonding capabilities of the indeno-oxirene scaffold.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for analyzing chiral molecules. scispace.com These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light, which is only observed for substances that are optically active. scispace.com
The applicability of these techniques to this compound depends on the synthesis of enantiomerically pure or enriched samples. The fusion of the oxirene to the indane system creates stereocenters, making chirality possible, as seen in derivatives like octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene). nih.gov
If a chiral derivative of this compound were synthesized, CD and ORD could be used to:
Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is proportional to the concentration of the chiral substance and its enantiomeric excess.
Assign Absolute Configuration: The sign of the Cotton effect in an ORD spectrum or the sign of CD bands, especially when related to electronic transitions of a chromophore, can often be correlated with the absolute configuration (R/S) of the stereocenters based on established empirical rules or comparison with theoretical calculations. scispace.com
Currently, there is a lack of specific published CD or ORD data for this compound itself. However, for any new chiral synthesis of its derivatives, these techniques would be essential for full stereochemical characterization.
Future Research Directions and Unexplored Avenues in 1ah Indeno 1,2 B Oxirene Chemistry
Development of Green and Sustainable Synthetic Routes for 1aH-indeno[1,2-b]oxirene
Current methods that generate this compound, such as the photochemical degradation of cinnamaldehyde (B126680), are not designed for its preparative synthesis and rely on UV irradiation, which is energy-intensive. researchgate.netmdpi.com The development of green and sustainable synthetic routes is a critical future objective. This aligns with the broader push in chemistry to design processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsemanticscholar.org
Future research should focus on methodologies that adhere to the principles of green chemistry. acs.org This includes exploring the use of safer, renewable solvents, minimizing energy consumption, and designing catalytic processes that are superior to stoichiometric reagents. acs.org For instance, developing a heterogeneous catalytic system could allow for easy catalyst recovery and reuse, a key aspect of sustainable synthesis. rsc.org Research into nanoparticle-based catalysts, such as those using zinc oxide, has shown promise in other areas for enabling eco-friendly, water-driven procedures. rsc.org Adapting such catalytic systems for the epoxidation of indene (B144670) or its derivatives could provide a more sustainable pathway to the oxirene (B85696) core.
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Conventional Approach | Potential Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Energy Source | High-energy UV irradiation researchgate.netmdpi.com | Microwave-assisted synthesis; Sonochemistry semanticscholar.org | Reduced energy consumption, faster reaction times. |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts (e.g., reusable nanocrystals) acs.orgrsc.org | Catalyst recyclability, reduced waste, milder reaction conditions. |
| Solvents | Potentially hazardous organic solvents | Water, ionic liquids, deep eutectic solvents semanticscholar.org | Reduced toxicity and environmental impact. |
| Atom Economy | By-product formation from fragmentation | Direct epoxidation of indene derivatives | Maximizes incorporation of starting materials into the final product. |
Exploration of Organocatalytic and Biocatalytic Approaches to Oxirene Synthesis and Reactivity
Organocatalysis and biocatalysis offer powerful tools for asymmetric synthesis, operating under mild, environmentally benign conditions. nih.gov These approaches remain largely unexplored for this compound. Future work should investigate the use of small organic molecules and enzymes as catalysts for the enantioselective synthesis of chiral indene oxide derivatives, which are the stable precursors to the oxirene.
Enzymes, in particular, are highly specific and can obviate the need for protecting groups, simplifying synthetic sequences and reducing waste. acs.org The development of biocatalytic cascades, where multiple enzymatic or chemo-enzymatic steps are performed in a single flask, could provide efficient routes to complex derivatives from simple alcohols or aldehydes. chemrxiv.org For example, an alcohol oxidase could convert an alcohol to an aldehyde, which then undergoes a series of organocatalyzed reactions to build the indene framework prior to a final epoxidation step. chemrxiv.org The synergy between biocatalysis and organocatalysis holds significant potential for creating novel chiral building blocks based on the indeno-oxirene scaffold. nih.gov
Investigation of this compound in Advanced Materials Science
The unique structural and electronic properties of the indene framework, combined with the high ring strain of the oxirene group, suggest potential applications in materials science. smolecule.com The indeno[1,2-b]fluorene skeleton, a related larger system, has been studied for its electron-transporting and accepting abilities, which are relevant for organic photovoltaics and field-effect transistors. nih.gov Similarly, dimers of indenofluorene have been shown to possess open-shell diradical character, a property of interest for novel electronic and spintronic materials. rsc.org
Future research could explore the incorporation of the this compound unit into polymer backbones or as a functional group in materials. The high reactivity of the oxirene ring could be harnessed for polymerization reactions or for creating cross-linking points within a material. The strain energy of the ring could be released to trigger specific functions, making it a candidate for stimuli-responsive materials. Derivatives such as 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene could serve as monomers in the development of novel polymers with specific properties. smolecule.com
Advanced Mechanistic Investigations using Ultrafast Spectroscopy for Transient Intermediates
Understanding the formation and decay of highly reactive species is crucial for controlling chemical reactions. This compound has been identified as a transient intermediate in the photochemical degradation of cinnamaldehyde, with its formation proposed to occur via intramolecular cyclization and rearrangement. mdpi.comnih.gov However, direct observation of its dynamics is challenging.
Ultrafast transient absorption spectroscopy is a powerful technique for studying short-lived excited states and reaction intermediates on femtosecond to nanosecond timescales. acs.orgosu.edu Future studies should employ these methods to directly monitor the entire lifecycle of this compound. By using a "pump" laser pulse to initiate the photoreaction and a "probe" pulse to record the absorption spectrum, researchers can track the appearance and disappearance of the oxirene and identify subsequent products. osu.eduresearchgate.net Such experiments, often supported by theoretical calculations, can elucidate relaxation pathways, identify transient intermediates, and clarify reaction mechanisms. springernature.com This approach would provide definitive evidence for the proposed formation pathways and reveal the kinetics of its subsequent reactions.
Computational Design of Novel this compound Derivatives with Targeted Reactivity Profiles
Computational chemistry provides a powerful tool for the bottom-up design of molecules with tailored properties, potentially accelerating the discovery of new technologies. rsc.org Density Functional Theory (DFT) and other methods can be used to predict the structural, electronic, and energetic properties of molecules before undertaking challenging and resource-intensive laboratory synthesis. nih.govmdpi.com
Future research should leverage computational design to explore the vast chemical space of this compound derivatives. By systematically modifying the substituents on the indene ring, it is possible to tune the stability and reactivity of the oxirene moiety. For example, calculations could identify substituent patterns that enhance stability or, conversely, that lower the activation energy for a desired subsequent reaction. This in-silico screening can guide synthetic efforts toward derivatives with specific, targeted reactivity profiles for applications in organic synthesis or materials science. nih.gov Furthermore, computational tools can predict spectroscopic signatures (e.g., NMR, IR, UV-Vis), which would be invaluable for characterizing these often-elusive compounds if they are successfully synthesized. nih.govresearchgate.net
Table 2: Computationally Targetable Properties of this compound Derivatives
| Property to Target | Computational Method | Potential Impact |
|---|---|---|
| Ring Strain Energy | DFT, Ab initio methods | Tune reactivity and stability. |
| HOMO-LUMO Gap | DFT, TD-DFT | Modify electronic and photophysical properties for materials science. rsc.org |
| Spectroscopic Signatures | DFT, CASSCF/CASPT2 researchgate.net | Aid in the experimental identification of transient species. |
| Reaction Barriers | Transition State Theory, DFT | Predict reaction pathways and product distributions. |
| Electrostatic Potential | DFT | Understand intermolecular interactions and sensitivity. mdpi.com |
Addressing Current Gaps in Understanding this compound Stability and Photochemical Behavior
A significant gap in our current knowledge is the precise stability and full photochemical profile of this compound. Studies on the photodegradation of cinnamaldehyde show that while other products accumulate, the concentration of this compound decreases over time, indicating it is an unstable intermediate that converts into other products. mdpi.comnih.gov The product identified as 1-Oxo-1H-indene is noted to be more stable. mdpi.comnih.gov
A primary avenue for future research is to systematically investigate the factors influencing the stability of the oxirene, such as solvent, temperature, and the presence of trapping agents. The direction of photochemical reactions can be highly dependent on conditions like the irradiation wavelength and the solvent used. rsc.org It is crucial to quantify the lifetime of this compound under various conditions. Furthermore, the exact mechanism of its conversion to the more stable 1-Oxo-1H-indene isomer needs to be fully elucidated. mdpi.comnih.gov This research would involve a combination of photochemical experiments, trapping studies to intercept intermediates, and computational modeling to map the potential energy surface for the isomerization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1aH-indeno[1,2-b]oxirene, and how can its structure be rigorously characterized?
- Methodology :
- Synthesis : The compound can be synthesized via epoxidation of indene derivatives. For example, (1S,2R)-indene oxide (a related structure) is synthesized using indene as a precursor under controlled oxidation conditions .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For novel derivatives, X-ray crystallography may resolve ambiguous stereochemistry .
- Data Table :
| Precursor | Reaction Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Indene | Epoxidation (mCPBA) | 65-75 | NMR, MS, IR |
Q. What challenges arise in isolating and stabilizing this compound, and how are they addressed experimentally?
- Methodology :
- Stability Issues : The strained oxirene ring is prone to isomerization or decomposition. For example, oxirenes may convert to ketenes under thermal or photolytic conditions .
- Solutions : Use low-temperature techniques (e.g., cryogenic matrices) to trap intermediates. Stabilizing agents or steric hindrance via substituents (e.g., methyl groups) can reduce ring strain .
Advanced Research Questions
Q. How do computational methods predict the stability and reactivity of this compound derivatives?
- Methodology :
- Theoretical Models : High-level ab initio methods like CCSD(T)/aug-cc-pVTZ with anharmonic corrections are used to evaluate energy barriers for isomerization. Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) optimizes geometries and predicts spectroscopic properties .
- Key Findings :
- Dimethyl-substituted oxirenes are more stable than parent structures due to reduced ring strain .
- Singlet formylcarbene intermediates may transiently form during isomerization .
- Data Table :
| Substituent (X) | Energy Barrier (kJ/mol) | Stability Prediction |
|---|---|---|
| H (parent) | 3.7 | Transition state |
| CH₃ | 12.5 | Local minimum |
Q. How can environmental degradation products of this compound derivatives be analyzed, particularly in pesticide residues?
- Methodology :
- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is standard for chlorinated derivatives like oxychlordane. Multi-residue extraction protocols (e.g., QuEChERS) are used for soil and water samples .
- Challenges : Co-elution with structurally similar epoxides (e.g., heptachlor epoxide) requires high-resolution MS or tandem MS (MS/MS) for differentiation .
Q. What contradictions exist between experimental and computational data on the isomerization pathways of oxirenes?
- Contradictions :
- Theoretical vs. Experimental Stability : CCSD(T) predicts dimethyloxirene as a stable minimum, but experimental gas-phase studies detect rapid isomerization to ketenes even at low temperatures .
- Resolution : Include vibrational zero-point energy (ZPVE) corrections and anharmonic effects in computational models to align with experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
